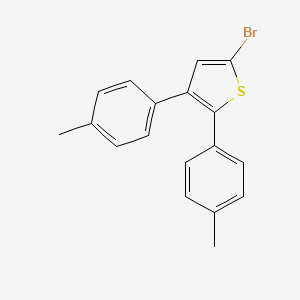

5-Bromo-2,3-bis(4-methylphenyl)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

88149-90-0 |

|---|---|

Molecular Formula |

C18H15BrS |

Molecular Weight |

343.3 g/mol |

IUPAC Name |

5-bromo-2,3-bis(4-methylphenyl)thiophene |

InChI |

InChI=1S/C18H15BrS/c1-12-3-7-14(8-4-12)16-11-17(19)20-18(16)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |

InChI Key |

ADFVZFAZYNWYHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides fundamental insights into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the exact arrangement of atoms in 5-Bromo-2,3-bis(4-methylphenyl)thiophene can be unequivocally established.

Proton NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the aromatic protons of the two 4-methylphenyl (tolyl) groups and the single proton on the thiophene (B33073) ring. The methyl protons of the tolyl groups would likely appear as a singlet in the upfield region of the spectrum. The aromatic protons on the tolyl groups would exhibit characteristic doublet or multiplet patterns. The lone proton on the brominated thiophene ring would also present a distinct signal, the chemical shift of which would be influenced by the adjacent bromine atom and the aryl substituents.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | - | - | Thiophene-H |

| Data not available | - | - | Tolyl-H |

| Data not available | - | - | Tolyl-H |

Currently, specific experimental ¹H NMR data for this compound is not available in public scientific databases.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The spectrum is expected to show signals for the carbon atoms of the thiophene ring, the two tolyl groups, and the methyl carbons. The carbon atom attached to the bromine on the thiophene ring would be significantly influenced, resulting in a characteristic chemical shift.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Thiophene-C |

| Data not available | Tolyl-C |

Specific experimental ¹³C NMR data for this compound is not currently available in the public domain.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display absorption bands corresponding to the various vibrational modes of its structural components. Key expected absorptions include C-H stretching vibrations of the aromatic rings and methyl groups, C=C stretching vibrations within the aromatic systems, and the C-S stretching of the thiophene ring. The C-Br stretching frequency would also be observable, typically in the lower frequency region of the spectrum.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch (CH₃) |

| ~1600-1450 | Aromatic C=C Stretch |

| ~850-750 | C-S Stretch (Thiophene) |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes of the phenyl and thiophene rings. The symmetric C-S-C stretching of the thiophene ring should also be Raman active.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3070-3050 | Aromatic C-H Stretch |

| ~1610-1580 | Aromatic Ring Breathing |

| ~1000 | Aromatic Ring Breathing |

Specific experimental Raman data for this compound has not been found in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, π → π* transitions are typically observed. The substitution pattern on the thiophene and phenyl rings will influence the wavelength of maximum absorption (λmax).

The extended conjugation provided by the two 4-methylphenyl groups attached to the thiophene ring is expected to result in absorption bands in the UV region. The specific λmax values would provide insight into the electronic structure of the molecule.

Table 5: Anticipated UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|

Experimental UV-Vis absorption data for this compound is not available in the reviewed sources.

Despite a comprehensive search for scientific literature, no specific experimental data from single crystal X-ray diffraction or Hirshfeld surface analysis for the compound This compound could be located.

As a result, the requested article focusing on the advanced spectroscopic characterization and elucidation of the molecular structure of this specific compound cannot be generated at this time. The required detailed research findings and data tables for the sections on "Single Crystal X-ray Diffraction Studies" and "Hirshfeld Surface Analysis for Intermolecular Interactions" are not available in the public domain.

Scientific investigation into the solid-state molecular architecture of this particular thiophene derivative appears to be a novel area of research. Further experimental work would be required to produce the data necessary to fulfill the detailed outline provided.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,3 Bis 4 Methylphenyl Thiophene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scielo.org.za Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are frequently used to investigate thiophene (B33073) derivatives, providing a balance between accuracy and computational cost. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. nih.gov For 5-Bromo-2,3-bis(4-methylphenyl)thiophene, a key structural feature is the dihedral angles between the central thiophene ring and the two 4-methylphenyl (tolyl) rings.

Table 1: Predicted Key Geometrical Parameters for this compound (Illustrative) Note: This table contains representative values based on DFT calculations of similar substituted thiophene structures. Specific experimental or calculated data for the title compound is not available in the cited literature.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Thiophene) | ~1.72 Å |

| C-Br Bond Length | ~1.88 Å |

| C-C Bond Length (Thiophene-Phenyl) | ~1.48 Å |

| Dihedral Angle (Thiophene-Phenyl 1) | 40-60° |

| Dihedral Angle (Thiophene-Phenyl 2) | 40-60° |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and optical properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating potential for applications in organic electronics. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the tolyl groups, while the LUMO may be distributed across the entire π-conjugated system. The presence of the electron-withdrawing bromine atom can also influence the energy levels of these orbitals. DFT calculations are essential for visualizing the spatial distribution of these orbitals and quantifying the energy gap. uomphysics.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap Note: These values are typical for substituted oligothiophenes and serve as an example. They are not specific calculated values for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 eV |

| ELUMO | -2.1 eV |

| Energy Gap (ΔE) | 3.4 eV |

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the 1H and 13C NMR chemical shifts. nih.govrasayanjournal.co.in These theoretical values are typically in good agreement with experimental results and are crucial for assigning signals in the NMR spectra. scielo.org.za

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These correspond to the absorption peaks in Infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor to correct for approximations in the theoretical model and anharmonicity. scielo.org.za For the title compound, characteristic vibrational modes would include C-H stretching of the aromatic rings and methyl groups, C-S stretching of the thiophene ring, and the C-Br stretching vibration. uomphysics.net

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the UV-Visible spectrum can be initially approximated from the HOMO-LUMO gap. More accurate predictions require methods discussed in the following section.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To accurately model electronic absorption spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. rsc.orgresearchgate.net This approach calculates the energies of electronically excited states, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govcnr.it

For a conjugated system like this compound, the lowest energy electronic transitions are typically π → π* in nature. TD-DFT calculations can elucidate the character of these transitions, identifying which molecular orbitals are involved. While TD-DFT is a powerful tool, studies on some thiophene-based compounds have shown that it can sometimes yield qualitatively incorrect results, making careful selection of the functional and comparison with experimental data important. nih.gov

Reactivity Descriptors and Quantum Chemical Parameters

The energies of the frontier orbitals (HOMO and LUMO) can be used to calculate several quantum chemical parameters that describe the global reactivity of a molecule. scielo.org.zaepstem.net

Chemical hardness (η) and its inverse, chemical softness (S), are concepts used to describe the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small gap and is more polarizable and reactive. mdpi.com

These parameters are calculated using the following equations, based on the energies of the HOMO and LUMO:

Chemical Hardness (η): (ELUMO - EHOMO) / 2

Chemical Softness (S): 1 / (2η)

A lower value of hardness indicates that charge transfer can occur more readily within the molecule, which is a key characteristic for materials used in organic electronics. scielo.org.za

Table 3: Calculated Reactivity Descriptors (Illustrative) Note: These values are derived from the illustrative HOMO-LUMO energies in Table 2.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.7 eV |

| Chemical Softness (S) | 1 / (2η) | 0.29 eV-1 |

Electronic Chemical Potential

In the realm of density functional theory (DFT), the electronic chemical potential (μ) is a fundamental descriptor of a molecule's reactivity. It is defined as the negative of the electronegativity and is related to the first derivative of the total energy (E) with respect to the number of electrons (N) at a constant external potential v(r):

μ = -χ = (∂E/∂N)v(r)

Computationally, the electronic chemical potential is often approximated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO):

μ ≈ (EHOMO + ELUMO) / 2

A higher electronic chemical potential suggests a greater tendency for a molecule to donate electrons. A thorough review of scientific literature indicates that specific computational studies to determine the electronic chemical potential of this compound have not been reported. Therefore, no quantitative data for this property is currently available.

Electrophilicity Index

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. The index is calculated using the electronic chemical potential (μ) and the chemical hardness (η):

ω = μ2 / 2η

Chemical hardness (η) is a measure of the resistance to a change in electron distribution and can be approximated from the HOMO-LUMO energy gap:

η ≈ (ELUMO - EHOMO)

A higher electrophilicity index indicates a greater capacity to act as an electrophile. As with the electronic chemical potential, dedicated computational research providing the electrophilicity index for this compound is not present in the available literature.

Nonlinear Optical (NLO) Properties Assessment

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including optical switching and data storage. bldpharm.com The NLO response of a molecule is determined by its interaction with an applied electric field, leading to a nonlinear change in its polarization. Computational methods are instrumental in predicting the NLO properties of new materials.

Polarizability and Hyperpolarizability Calculations

The interaction of a molecule with an external electric field (E) induces a dipole moment (μ). This response is described by the polarizability (α) and hyperpolarizabilities (β, γ, etc.), which are tensors that quantify the linear and nonlinear response of the molecular charge distribution to the field.

The total dipole moment can be expressed as a power series of the electric field:

μ = μ0 + αE + (1/2)βE2 + (1/6)γE3 + ...

Here, μ0 is the permanent dipole moment, α is the linear polarizability, β is the first hyperpolarizability (a third-rank tensor responsible for second-harmonic generation), and γ is the second hyperpolarizability (a fourth-rank tensor related to third-harmonic generation).

Computational chemistry allows for the calculation of these properties, providing a theoretical estimation of a molecule's NLO activity. Despite the utility of these calculations, a search of the scientific literature did not yield any studies that have computed the polarizability or hyperpolarizability of this compound. Consequently, there are no specific data tables or detailed research findings on the NLO properties of this compound.

Advanced Applications in Organic Electronic and Optoelectronic Materials

Integration into Organic Field-Effect Transistors (OFETs)

The primary role of 5-Bromo-2,3-bis(4-methylphenyl)thiophene in the context of Organic Field-Effect Transistors (OFETs) is as a monomer for the synthesis of semiconducting polymers or as a precursor for complex small molecules. The bromine atom is strategically positioned for cross-coupling reactions, such as Suzuki or Stille coupling, which link these monomer units together to form long, conjugated polymer chains. These resulting polymers can then be processed into thin films to act as the active semiconductor layer in an OFET.

The bulky 2,3-bis(4-methylphenyl) substituents on the thiophene (B33073) ring are crucial. They influence the solubility of the resulting materials, making them more amenable to solution-based processing techniques like spin-coating or inkjet printing. Furthermore, these side groups affect the solid-state packing of the polymer chains, which is a critical factor in determining charge carrier mobility.

Research on structurally related dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives has demonstrated the potential of such building blocks. Solution-processable small molecules based on DTT have been used to fabricate OFETs exhibiting p-channel activity with high charge carrier mobilities and excellent current on/off ratios. mdpi.comnih.gov For example, single-crystal OFETs based on a DTT derivative have achieved mobilities as high as 1.26 cm²/Vs and on/off ratios of 10⁶ to 10⁸. nih.gov Similarly, new derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and used in solution-processed OFETs, demonstrating hole mobilities up to 0.005 cm²/Vs. mdpi.com These examples highlight the potential of semiconductors derived from substituted thiophene building blocks like this compound.

Table 1: Performance of OFETs Based on Structurally Related Thiophene Derivatives

| Derivative Class | Processing Method | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative nih.gov | Single Crystal | Up to 1.26 | 10⁶ - 10⁸ |

| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative mdpi.com | Solution Shearing | 0.005 | > 10⁶ |

| Diphenyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DPh-DNTT) nih.gov | Evaporated Film | Up to 3.5 | Not Specified |

Role in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

In the field of Organic Light-Emitting Diodes (OLEDs), this compound serves as a foundational unit for creating novel electroluminescent materials. Through synthetic reactions utilizing its bromo- functionality, this compound can be incorporated into larger molecular structures designed to emit light efficiently upon electrical excitation. These materials can function as emitters (dopants) or as host materials within the emissive layer of an OLED.

The diaryl-substituted thiophene core can be combined with electron-donating and electron-accepting moieties to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for controlling the emission color and for ensuring efficient injection of charge carriers (holes and electrons) from adjacent layers in the OLED stack. The steric hindrance provided by the tolyl groups can help prevent intermolecular aggregation, which often leads to quenching of the luminescent excited state and a decrease in device efficiency.

For instance, a study on green dopants for OLEDs utilized 2,3-disubstituted bithiophene derivatives, which share a similar structural motif. mdpi.comresearchgate.net By coupling these bithiophene units with various arylamine moieties, researchers synthesized materials for OLED devices that produced yellowish-green light with a maximum brightness of 5,100 cd/m² and a luminous efficiency of 2.56 cd/A. mdpi.comresearchgate.net Another research effort focused on deep-red to near-infrared (NIR) emitters by inserting a thiophene π-bridge between donor and acceptor units, achieving a high external quantum efficiency (EQE) of 5.75% for deep-red emission. frontiersin.org

Photovoltaic Device Applications (Organic Solar Cells)

For organic solar cell (OSC) applications, this compound is a valuable monomer for synthesizing donor polymers used in bulk heterojunction (BHJ) devices. In a BHJ solar cell, a blend of a donor (typically a conjugated polymer) and an acceptor (often a fullerene derivative or a non-fullerene small molecule) forms the active layer where sunlight is absorbed and converted into electrical charge.

Polymers derived from this thiophene building block can possess favorable electronic and optical properties for photovoltaic action. The extended π-conjugation along the polymer backbone allows for broad absorption of the solar spectrum. The HOMO energy level of the polymer, which can be tuned by copolymerization with other monomers, is critical for achieving a high open-circuit voltage (Voc) in the final device. mdpi.com The diaryl side groups aid in achieving good solubility and influence the nanoscale morphology of the donor-acceptor blend, which is crucial for efficient exciton (B1674681) dissociation and charge transport. mdpi.com

The development of OSCs has seen significant progress, with power conversion efficiencies (PCE) for binary devices now exceeding 20%. rsc.org This success is often built upon the careful molecular engineering of donor polymers and acceptor materials, a process that relies on versatile building blocks like brominated thiophenes to systematically modify the material's properties.

Development of Novel Semiconductor Materials

The chemical structure of this compound makes it an excellent platform for the development of a wide array of novel semiconductor materials. The core 2,3-diarylthiophene unit is an electron-rich, thermally stable aromatic system. The key feature is the bromine atom, which acts as a versatile chemical handle.

Using well-established palladium-catalyzed cross-coupling reactions, the bromine can be replaced with a vast range of other organic functional groups. rsc.orgnih.gov This allows chemists to:

Extend Conjugation: Couple the thiophene units into oligomers or polymers, which generally leads to a smaller energy bandgap and absorption of light at longer wavelengths. rsc.org

Create Donor-Acceptor Architectures: Link the electron-rich thiophene unit to electron-deficient moieties to create materials with strong intramolecular charge-transfer characteristics, which are useful for solar cells and NIR emitters. frontiersin.org

Build Complex Architectures: Synthesize star-shaped molecules or dendrimers for specific applications in electronics and photonics.

This synthetic flexibility enables the creation of libraries of new materials where properties such as energy levels, bandgap, solubility, and solid-state packing can be systematically tuned to optimize performance in a target application.

Investigation of Charge Transport Mechanisms within Materials

Understanding charge transport is fundamental to improving organic electronic devices. For materials derived from this compound, the mechanism is typically described by charge hopping between localized states on adjacent molecules or polymer chains. The efficiency of this process is highly dependent on the molecular packing and morphology of the material in its solid-state thin film. umons.ac.be

The 4-methylphenyl side groups play a dual role. While they enhance solubility, their bulky nature can also influence how the polymer backbones or molecules arrange themselves. In some cases, they can promote a more amorphous structure, while in others, they can lead to well-ordered crystalline domains. In semicrystalline polymers like poly(3-hexylthiophene) (P3HT), charge transport is understood to be more efficient within the ordered, crystalline regions. mdpi.comrug.nl The charge mobility in these materials is therefore a complex interplay between intra-chain transport along the conjugated backbone and inter-chain hopping between neighboring chains. umons.ac.bemdpi.com

By systematically modifying the side chains on the thiophene building block, researchers can study how these structural changes affect the thin-film morphology and, consequently, the charge transport properties, providing valuable insights for designing more efficient semiconductor materials. unc.edu

Exploration in Optoelectronic Sensing Technologies

Polymers synthesized from monomers like this compound are promising candidates for use in optoelectronic sensors. These devices, often called chemosensors or biosensors, detect the presence of specific chemical or biological analytes by producing a measurable optical or electrical signal.

The sensing mechanism in conjugated polymers often relies on analyte-induced changes to the polymer's conformation. nih.govacs.org Water-soluble polythiophene derivatives, for example, are known to be sensitive to external stimuli. nih.govacs.org When an analyte binds to receptor sites on the polymer's side chains, it can cause the polymer backbone to twist or planarize. This change in conformation alters the extent of π-electron delocalization, leading to a visible color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). researchgate.net The interplay between side-chain interactions and the polymer backbone conformation allows for the detection of a wide range of targets, from metal ions to small biological molecules. nih.govacs.org

Conclusion and Future Research Directions

Summary of Key Findings on 5-Bromo-2,3-bis(4-methylphenyl)thiophene

This compound is a synthetically versatile organic compound built upon a thiophene (B33073) core. Its key structural features, which dictate its chemical reactivity and potential applications, include a five-membered aromatic thiophene ring, two 4-methylphenyl (tolyl) groups at the C2 and C3 positions, and a bromine atom at the C5 position. The tolyl substituents influence the electronic properties and solubility of the molecule, while the bromine atom provides a reactive site for further chemical modifications.

Table 1: Inferred Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H15BrS |

| Molecular Weight | 343.28 g/mol |

| Appearance | Off-white to yellow solid (predicted) |

| Solubility | Soluble in organic solvents like THF, chloroform, toluene (predicted) |

| Key Reactive Site | C5-Br bond |

Prospects for Further Functionalization and Derivative Synthesis

The bromine atom on the thiophene ring is the primary site for further functionalization, opening pathways to a wide array of derivatives. This reactivity is central to its potential as a versatile synthetic intermediate.

Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with arylboronic acids can introduce new aryl groups at the 5-position, extending the π-conjugated system. mdpi.comtandfonline.comnih.gov Similarly, Stille coupling with organostannanes and Sonogashira coupling with terminal alkynes can be employed to introduce different functional groups, leading to molecules with tailored electronic and photophysical properties.

Lithiation and Subsequent Reactions: Treatment with organolithium reagents, such as n-butyllithium, can lead to a lithium-halogen exchange, forming a highly reactive lithiated thiophene intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of substituents, including aldehydes, ketones, and carboxylic acids.

Polymerization: The compound can serve as a monomer for the synthesis of polythiophenes. Polymerization can be achieved through various methods, including electrochemical polymerization or by converting the bromo-substituent into a polymerizable group, followed by methods like Grignard metathesis (GRIM) polymerization. The resulting polymers would have a well-defined structure with the bis(4-methylphenyl) side groups influencing the polymer's processability and solid-state packing.

Table 2: Potential Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2,3,5-Triarylthiophene derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-2,3-diarylthiophene derivatives |

| Stille Coupling | Organostannane, Pd catalyst | 5-Aryl/vinyl-2,3-diarylthiophene derivatives |

| Lithiation-Substitution | n-BuLi, then an electrophile (e.g., DMF) | 2,3-Diarylthiophene-5-carbaldehyde |

Potential Advancements in Materials Science and Device Fabrication Driven by this compound Research

Research into this compound and its derivatives could drive significant advancements in materials science, particularly in the field of organic electronics. The unique combination of a customizable thiophene backbone with bulky tolyl side groups offers a platform for developing new functional materials.

Organic Field-Effect Transistors (OFETs): Polythiophenes are well-known organic semiconductors. researchgate.net Polymers derived from this monomer could exhibit favorable charge transport properties. The tolyl groups would likely enhance solubility, facilitating solution-based processing techniques like spin-coating or inkjet printing for the fabrication of thin-film transistors. The packing of the polymer chains in the solid state, which is crucial for device performance, would be heavily influenced by these side groups.

Organic Light-Emitting Diodes (OLEDs): By functionalizing the 5-position with fluorescent or phosphorescent moieties, new materials for OLEDs could be developed. The thiophene core is a known component in many organic electronic materials, and the ability to tune the electronic properties through derivatization could lead to materials with specific emission colors and high quantum efficiencies.

Organic Photovoltaics (OPVs): Thiophene-based materials are extensively used as electron donors in bulk heterojunction solar cells. nih.gov Derivatives of this compound could be synthesized to create polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge separation and high power conversion efficiencies in OPVs.

The systematic study of this compound and its derivatives would contribute to a deeper understanding of structure-property relationships in conjugated organic materials, paving the way for the rational design of next-generation materials for a variety of electronic and optoelectronic applications.

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-2,3-bis(4-methylphenyl)thiophene, and how can researchers validate purity?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves reacting 2,3-dibromothiophene with 4-methylphenylboronic acid using Pd(PPh₃)₄ as a catalyst in 1,4-dioxane under inert conditions. Post-reaction purification involves column chromatography (ethyl acetate/n-hexane) to isolate the product. Purity validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H-NMR should show aromatic protons at δ 7.30–7.70 (4-methylphenyl groups) and a singlet for the thiophene proton at δ 6.80–6.90 .

Q. How should researchers address low yields in cross-coupling reactions involving brominated thiophenes?

Methodological Answer: Low yields often arise from incomplete dehalogenation or side reactions. Optimize catalyst loading (e.g., 4–6 mol% Pd(PPh₃)₄) and reaction temperature (90–100°C). Use degassed solvents to prevent catalyst poisoning. Monitor reaction progress via TLC (silica gel PF₂₅₄ with n-hexane/ethyl acetate eluent). If bromine persists, consider sequential coupling steps or alternative ligands (e.g., XPhos) to enhance selectivity .

Q. What analytical techniques are critical for characterizing brominated thiophene derivatives?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Identify substitution patterns (e.g., coupling constants for adjacent protons).

- Mass Spectrometry : Confirm molecular weight (e.g., EIMS for fragmentation patterns).

- Elemental Analysis : Validate C/H/Br/S ratios (e.g., ±0.3% deviation from theoretical values).

- HPLC-PDA : Assess purity (>97%) with reverse-phase C18 columns .

Advanced Research Questions

Q. How can researchers resolve contradictory data in regioselective bromination of substituted thiophenes?

Methodological Answer: Contradictions in bromination positions (e.g., 2- vs. 3-substitution) often stem from steric/electronic effects. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps. Experimentally, use directing groups (e.g., methyl at C4) or controlled stoichiometry (e.g., 1.2 equiv Br₂ in CCl₄ at 0°C). Validate via X-ray crystallography (e.g., C–Br bond lengths: ~1.89 Å) .

Q. What strategies mitigate toxicity risks in thiophene-based compounds during biological assays?

Methodological Answer: Thiophene derivatives may exhibit hepatotoxicity via metabolic activation. Pre-screen using in vitro assays (e.g., Ames test for mutagenicity). Modify the structure by introducing electron-withdrawing groups (e.g., –CF₃) to reduce reactive metabolite formation. Monitor cytotoxicity in HepG2 cells and compare IC₅₀ values against non-thiophene analogs .

Q. How do researchers design experiments to study π-stacking interactions in crystalline this compound?

Methodological Answer: Grow single crystals via slow evaporation (e.g., CHCl₃/MeOH). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Analyze intermolecular distances (e.g., 3.5–4.0 Å for π-π interactions) and dihedral angles between thiophene and aryl rings. Compare with DFT-optimized geometries to confirm packing motifs .

Q. What computational methods are suitable for predicting electronic properties of brominated thiophenes?

Methodological Answer: Perform DFT calculations (B3LYP/6-311++G(d,p)) to determine HOMO/LUMO energies, band gaps, and electrostatic potential surfaces. Solvent effects can be modeled using PCM. Validate predictions via UV-Vis spectroscopy (e.g., λₐᵦₛ ~300–350 nm for π→π* transitions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.